ethyl 4-{1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl}piperazine-1-carboxylate is a complex chemical compound characterized by the presence of multiple functional groups including an ethyl ester, a piperazine ring, and a benzothiazole moiety. This compound has garnered interest for its diverse applications in various fields of scientific research, particularly in medicinal chemistry, due to its unique structural components which may lend to various bioactivities.
Preparation Methods
Synthetic Routes
The synthesis of ethyl 4-{1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl}piperazine-1-carboxylate typically involves multi-step organic reactions:
Initial Formation: : A reaction between ethyl azetidine-3-carboxylate and 4-(trifluoromethyl)-1,3-benzothiazol-2-amine under suitable conditions to form the intermediate.
Coupling Reaction: : The intermediate is then reacted with piperazine-1-carboxylate to form the desired product.
Industrial Production Methods
Industrial production may use optimized versions of these steps to enhance yield and purity. Techniques such as catalytic hydrogenation, selective crystallization, and automated synthesis machines could be employed to improve the process efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, often facilitated by agents such as hydrogen peroxide or potassium permanganate, resulting in the formation of oxidized derivatives.
Reduction: : Reduction reactions could involve agents like lithium aluminum hydride, leading to the reduction of specific functional groups.
Substitution: : The benzothiazole ring allows for various substitution reactions, often using halides or other electrophiles.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, Potassium permanganate.
Reduction: : Lithium aluminum hydride, Sodium borohydride.
Substitution: : Halides, Electrophilic aromatic substitution reagents.
Major Products
Oxidation: : Formation of corresponding acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Various substituted benzothiazoles and azetidines.
Scientific Research Applications
Chemistry
Used in the synthesis of complex organic molecules.
As a building block in combinatorial chemistry.
Biology
Studied for its potential interactions with biological macromolecules.
Applications in bioconjugation techniques.
Medicine
Investigated for its potential as a pharmaceutical intermediate.
Possible uses in the development of drugs targeting specific enzymes or receptors.
Industry
Applications in the design of specialty chemicals and materials.
Used in the development of agrochemicals due to its structural diversity.
Mechanism of Action
The mechanism of action for ethyl 4-{1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl}piperazine-1-carboxylate often involves the interaction with molecular targets such as enzymes or receptors. The benzothiazole ring, known for its bioactive properties, can interact with biological targets by mimicking substrates or inhibitors, thus modulating their activity. The piperazine moiety could enhance the binding affinity to these targets through hydrogen bonding and Van der Waals interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{1-[4-(chloromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl}piperazine-1-carboxylate
Ethyl 4-{1-[4-(methyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl}piperazine-1-carboxylate
Uniqueness
Ethyl 4-{1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl}piperazine-1-carboxylate is unique due to the trifluoromethyl group, which imparts significant electron-withdrawing properties, potentially increasing the compound's reactivity and bioavailability compared to its counterparts with different substituents. This structural feature can influence the compound's interaction with enzymes or receptors, thus affecting its biological activity and therapeutic potential.
Properties
IUPAC Name |
ethyl 4-[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O3S/c1-2-29-18(28)25-8-6-24(7-9-25)16(27)12-10-26(11-12)17-23-15-13(19(20,21)22)4-3-5-14(15)30-17/h3-5,12H,2,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXWYXHBZDKSFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C3=NC4=C(C=CC=C4S3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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